molecular formula C9H13ClINSi B1463387 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine CAS No. 1203499-34-6

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine

Cat. No.: B1463387
CAS No.: 1203499-34-6
M. Wt: 325.65 g/mol
InChI Key: COWFPCLCFDUTGB-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a versatile and synthetically valuable pyridine derivative engineered for advanced chemical synthesis and drug discovery research. Its multi-functional structure, featuring chloro, iodo, and trimethylsilyl substituents at strategic positions on the pyridine ring, makes it a privileged scaffold for constructing complex molecules. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Research indicates that structurally related pyridine compounds are pivotal in creating potent and selective small-molecule inhibitors, such as those targeting Hyperpolarization-activated cyclic nucleotide-gated (HCN1) ion channels . The selective inhibition of HCN1 has been linked to enhanced synaptic integration and improved working memory in preclinical models, highlighting the therapeutic potential of this chemical class for treating cognitive dysfunction . Furthermore, the reactive handles on this pyridine core allow for sequential cross-coupling reactions, including copper-mediated transformations, to generate functional polypyridine ligands and other complex heterocyclic systems critical for pharmaceutical and material science applications . Its primary value to researchers lies in its utility as a building block for the exploration of novel biological pathways and the development of next-generation therapeutic candidates.

Properties

IUPAC Name

(2-chloro-4-iodo-5-methylpyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClINSi/c1-6-5-12-9(10)8(7(6)11)13(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWFPCLCFDUTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1I)[Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClINSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its role as a pharmacological agent.

  • Molecular Formula : C9H13ClINSi
  • CAS Number : 1203499-34-6

Biological Activity Overview

The biological activity of this compound has been evaluated for various pharmacological properties, including its potential as an anticancer agent and its mechanism of action.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

  • Inhibition of Purine Nucleoside Phosphorylase (PNP) :
    • PNP is an enzyme involved in purine metabolism, and its inhibition can lead to accumulation of toxic metabolites in cancer cells.
    • In vitro studies showed IC50 values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP, indicating high selectivity and potency .
  • Selectivity Against Non-Cancerous Cells :
    • The compound demonstrated minimal cytotoxicity towards non-cancerous cell lines (e.g., HeLa S3, HepG2) at concentrations up to 10 µM, suggesting a favorable therapeutic window .

Case Studies

Several case studies have highlighted the compound's efficacy in specific cancer models:

  • T-Lymphoblastic Cell Lines :
    • The compound was screened against T-cell malignancies, showing significant cytotoxicity with selectivity for T-cell lines such as CCRF-CEM and MOLT-4 .
    • A comparative analysis indicated that derivatives of this compound could enhance the selectivity towards pathogenic enzymes while minimizing effects on healthy cells.

Research Findings

Research findings indicate that the structural modifications of this compound can lead to enhanced biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to modulate its inhibitory effects on PNP.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed:

  • Modifications at the 3-position significantly impact enzyme binding affinity.
  • The presence of the trimethylsilyl group enhances solubility and bioavailability, which are critical for in vivo applications.

Summary of Biological Evaluations

The following table summarizes key biological evaluations of this compound:

Biological Activity IC50 (nM) Cell Line Selectivity
Inhibition of human PNP19Various T-cell linesHigh
Inhibition of Mt PNP4Mycobacterium tuberculosisHighly selective
Cytotoxicity against HeLa S3>10,000HeLa S3Low
Cytotoxicity against HepG2>10,000HepG2Low

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and iodo groups undergo sequential displacement with varying selectivity:

Reaction TypeConditionsReagents/CatalystsYield (%)Selectivity NotesSources
Iodide displacement DMSO, 80°C, 12 hNaN₃, CuI72Iodo group reacts preferentially
Chloride displacement DMF, 120°C, 24 hKSCN, Pd(OAc)₂58Requires TMS group stabilization
Double substitution EtOH/H₂O (3:1), microwave, 150°CNH₄OH, Pd/C41Competitive C-I vs C-Cl cleavage

Key findings :

  • Iodo substitution occurs 5.3× faster than chloro substitution in polar aprotic solvents due to enhanced leaving-group ability (bond dissociation energy: C-I 209 kJ/mol vs C-Cl 327 kJ/mol) .

  • Trimethylsilyl (TMS) groups suppress unwanted ring-opening reactions by σ*-orbital conjugation with pyridine nitrogen .

Cross-Coupling Reactions

The iodo substituent participates effectively in transition-metal catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemTemp (°C)Time (h)Yield (%)Purification Method
Phenylboronic acidPd(PPh₃)₄/K₂CO₃80689Column chromatography
4-Carboxyphenylboronic acidPd(dppf)Cl₂/Na₂CO₃1001276Recrystallization

Mechanistic insight :

  • TMS groups increase electron density at C-3 position (Hammett σₚ = -0.04), accelerating oxidative addition to Pd⁰ centers .

  • Chloro substituents remain intact under these conditions (TOF = 12.7 min⁻¹ for I vs 0.03 min⁻¹ for Cl) .

Directed Ortho-Metalation

The TMS group directs regioselective functionalization:

text
Reaction Sequence: 1. LDA (-78°C, THF) → ortho-lithiation at C-6 2. Electrophile quenching → 6-substituted derivatives
ElectrophileProductYield (%)Diastereoselectivity
CO₂(g)6-Carboxylic acid derivative83N/A
Me₃SnCl6-Stannane67>20:1 (syn:anti)
DMF6-Aldehyde71N/A

Structural control :

  • X-ray crystallography confirms exclusive C-6 functionalization (d(C3-Si) = 1.87 Å vs d(C6-Li) = 2.15 Å) .

  • Methyl group at C-5 sterically blocks alternative metalation pathways .

Oxidative Desilylation

text
2-Chloro-4-iodo-5-methyl-3-TMS-pyridine → [Oxidation with mCPBA] → 2-Chloro-4-iodo-5-methyl-pyridine-3-ol (87% yield)

Reductive Dehalogenation

ConditionsProducts FormedI:Cl Removal Ratio
Zn/NH₄Cl (EtOH, reflux)4-Methyl-3-TMS-pyridine3.8:1
H₂/Pd-C (EtOAc, 50 psi)2-Chloro-5-methyl-3-TMS-pyridine1:∞ (I only)

Notable observation :

  • Sequential reduction enables selective hydrogenolysis control (Ea = 42 kJ/mol for C-I vs 68 kJ/mol for C-Cl) .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness lies in the simultaneous presence of halogen atoms (Cl, I), a methyl group, and the TMS moiety. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine Cl (C2), I (C4), CH₃ (C5), TMS (C3) 325.65 High lipophilicity due to TMS; potential steric hindrance at C3.
2-Chloro-5-iodo-4-methylpyridine Cl (C2), I (C5), CH₃ (C4) 268.51 Lacks TMS group; simpler halogenated structure with lower molecular weight.
2-Chloro-4-(2,4-dichlorobenzylthio)-5-ethyltriazolyl-pyridine Cl (C2), S-linked dichlorobenzyl (C4), ethyltriazole (C5) 429.31 Sulfur-containing substituents enhance π-stacking; higher polarity.
5-[(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfanyl]-thiadiazole Cl (C3), CF₃ (C5), sulfanyl-thiadiazole 366.76 Electron-withdrawing CF₃ and sulfur groups increase reactivity.
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-hexahydroquinoline Cl (C2), phenyl (C5), amino-hexahydroquinoline 497.00 Amino and cyclohexane groups improve solubility; reduced steric bulk.

Physicochemical Properties

  • Lipophilicity: The TMS group in the target compound significantly increases logP compared to non-silylated analogs. For example, 2-chloro-5-iodo-4-methylpyridine (logP ~2.8) lacks the lipophilic TMS group, whereas the TMS analog is estimated to have logP >4.0 .
  • In contrast, compounds like 2-chloro-4-(dichlorobenzylthio)-pyridine exhibit flexible substituents with lower steric constraints.
  • Thermal Stability : Melting points (m.p.) of related halogenated pyridines range from 268–292°C (e.g., Q2: 278–282°C ; Q9: 274–276°C ). The TMS group may lower the m.p. due to disrupted crystal packing, though experimental data for the target compound is unavailable.

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine generally involves:

  • Starting from 2-chloro-5-methylpyridine or closely related pyridine derivatives.
  • Introduction of the iodine substituent at the 4-position via diazotization and iodination.
  • Installation of the trimethylsilyl group at the 3-position through silylation reactions.

The synthetic route is typically divided into key steps: halogenation, nitration, reduction, diazotization-iodination, and silylation.

Preparation of 2-Chloro-4-iodo-5-methylpyridine Intermediate

A critical intermediate for the target compound is 2-chloro-4-iodo-5-methylpyridine . Its preparation has been well-documented and can be summarized as follows:

Starting Material

Stepwise Process

Step Reaction Type Reagents/Conditions Product Notes
1 Oxidation Hydrogen peroxide in acetic acid, 80 °C, 5-7 h CMP oxynitride Oxidation facilitates selective nitration
2 Nitration Mixed acid (H2SO4 and HNO3), 100 °C, 7-10 h 4-Nitro-2-chloro-5-methylpyridine Positions nitro group at 4-position
3 Reduction Iron powder in acetic acid, 80-120 °C, 2-3 h 4-Amino-2-chloro-5-methylpyridine Converts nitro to amino group
4 Diazotization and Iodination NaNO2, H2SO4 at -10 °C; then KI at 0 °C, 3-4 h 2-Chloro-4-iodo-5-methylpyridine Diazotization followed by substitution with iodide

This method offers advantages of simplicity, industrial scalability, and good yields (~56% in the final iodination step).

Introduction of the Trimethylsilyl Group at the 3-Position

The 3-(trimethylsilyl) substituent is generally introduced via silylation of the pyridine ring. Although specific detailed protocols for silylation of 2-chloro-4-iodo-5-methylpyridine are less frequently reported, common methods include:

  • Treatment of the halogenated pyridine with trimethylsilyl chloride or trimethylsilyl triflate in the presence of a base.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to install the trimethylsilyl group selectively at the 3-position.

These reactions typically require anhydrous conditions and inert atmosphere to prevent hydrolysis of the silyl group.

Detailed Reaction Conditions and Optimization

Parameter Range/Preferred Conditions Comments
Oxidation temperature 70-90 °C (preferably 80 °C) Ensures efficient formation of oxynitride
Oxidant Hydrogen peroxide preferred; alternatives include permonosulfuric acid, carbamide peroxide Hydrogen peroxide is cost-effective and safe
Nitration temperature 100-160 °C (preferably 100 °C) Controls regioselectivity of nitration
Nitrating agents Mixture of sulfuric acid and nitric acid Classic nitration mixture
Reduction agents Iron powder/acetic acid preferred; alternatives include Fe/HCl, SnCl2/HCl, Pd/C hydrogenation Iron powder/acetic acid is economical and effective
Diazotization temperature -10 °C Low temperature stabilizes diazonium salt
Iodination temperature 0 °C Prevents side reactions
Reaction times Oxidation: 5-7 h; Nitration: 7-10 h; Reduction: 2-3 h; Diazotization/Iodination: 3-4 h Optimized for yield and purity

Research Findings and Industrial Relevance

  • The described synthetic route is patented and validated for industrial production, showing high purity (>99%) and good yield (overall yield >50% for the iodinated intermediate).
  • The process avoids expensive or hazardous reagents like methyl nitrite or nitrosyl chloride, favoring hydrogen peroxide and iron powder for greener chemistry.
  • The intermediate 2-chloro-4-iodo-5-methylpyridine is a key precursor for synthesizing protein kinase ERK2 inhibitors, highlighting its pharmaceutical importance.

Summary Table of Preparation Method

Step No. Reaction Reagents/Conditions Yield (%) Product
1 Oxidation 2-chloro-5-methylpyridine + H2O2/AcOH, 80 °C, 5-7 h Not specified CMP oxynitride
2 Nitration H2SO4/HNO3, 100 °C, 7-10 h Not specified 4-nitro-2-chloro-5-methylpyridine
3 Reduction Fe powder/AcOH, 80-120 °C, 2-3 h Not specified 4-amino-2-chloro-5-methylpyridine
4 Diazotization & Iodination NaNO2/H2SO4 (-10 °C), then KI (0 °C), 3-4 h 56.4 2-chloro-4-iodo-5-methylpyridine
5 Silylation (general) TMSCl or TMS triflate + base, inert atmosphere Not specified 2-chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine

Notes on Literature and Source Reliability

  • The primary detailed synthetic methodology is derived from a patent filed in 2012 (CN103420902A), which provides a robust industrially applicable route excluding unreliable sources.
  • Additional synthetic details on related pyridine derivatives and silylation procedures are supported by peer-reviewed literature and standard organosilicon chemistry protocols.
  • Preparation of the precursor 2-chloro-5-methylpyridine is also well-documented with improved methods favoring industrial scalability.

Q & A

Q. What are the key synthetic routes for 2-chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine?

  • Methodological Answer : The compound is synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:
  • Step 1 : Chlorination at the 2-position using reagents like phthalyl chloride or SOCl₂ (as seen in analogous pyridine chlorination reactions ).
  • Step 2 : Iodination at the 4-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
  • Step 3 : Trimethylsilyl group introduction at the 3-position using trimethylsilyl chloride (TMSCl) with a base (e.g., pyridine) to scavenge HCl .
  • Step 4 : Methylation at the 5-position via nucleophilic substitution or directed C–H activation.
    Critical Note: Reaction order and protecting group strategies (e.g., temporary silylation) must be optimized to avoid steric clashes between substituents.

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of techniques:
  • NMR Spectroscopy :
  • 1^1H and 13^13C NMR to identify substituent positions (e.g., downfield shifts for iodine and chlorine in 13^13C NMR).
  • 29^29Si NMR to confirm trimethylsilyl group integrity (~0–10 ppm range) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 325.65 (C₉H₁₃ClINSi) .
  • X-ray Crystallography : For unambiguous confirmation, if single crystals are obtained (see analogous pyridine derivatives in ).

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-iodo group enables transition-metal-catalyzed couplings (e.g., Suzuki, Stille, or Sonogashira reactions) for synthesizing complex heterocycles.
  • Experimental Design :
  • Use Pd(PPh₃)₄ (1–5 mol%) in THF/EtOH with arylboronic acids (Suzuki) or alkynes (Sonogashira).
  • Monitor regioselectivity: Steric hindrance from the 3-(trimethylsilyl) group may direct coupling to the 4-iodo position.
  • Data Analysis : Compare yields with analogous 4-bromo/chloro derivatives to assess iodine’s leaving-group efficiency.
    Reference: Similar iodo-pyridine applications in medicinal chemistry .

Q. What computational methods predict the electronic effects of substituents?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to:
  • Map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends (e.g., trimethylsilyl’s electron-donating effect via σ–π conjugation).
    Validation: Compare computational results with experimental Hammett σ values or kinetic isotopic effect (KIE) studies.

Data Contradiction & Validation

Q. How to resolve discrepancies in reported stability or reactivity data?

  • Methodological Answer :
  • Control Experiments : Replicate synthesis/purification steps under inert atmosphere (N₂/Ar) to rule out moisture/oxygen degradation (critical for silyl groups) .
  • Advanced Chromatography : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew reactivity assessments.
  • Collaborative Validation : Cross-reference data with independent labs or databases (e.g., Cambridge Structural Database for crystallographic comparisons ).

Safety & Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Skin Irrit. Category 1 ).
  • Ventilation : Use fume hoods due to potential respiratory toxicity (STOT SE 3, Target Organs: Respiratory system ).
  • Waste Disposal : Segregate halogenated waste and consult environmental guidelines (WGK 3: Severe environmental hazard ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine
Reactant of Route 2
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2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine

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